molecular formula C15H10N4O3S B11546626 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B11546626
M. Wt: 326.3 g/mol
InChI Key: FKYYBQIVPHKNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with α-haloketones to form the thiazole ring. The final step involves the coupling of the thiazole derivative with isonicotinic acid or its derivatives under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to the combination of its thiazole and pyridine rings with a nitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broad spectrum of biological activities .

Properties

Molecular Formula

C15H10N4O3S

Molecular Weight

326.3 g/mol

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C15H10N4O3S/c20-14(10-4-6-16-7-5-10)18-15-17-13(9-23-15)11-2-1-3-12(8-11)19(21)22/h1-9H,(H,17,18,20)

InChI Key

FKYYBQIVPHKNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.